(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Asymmetric Catalysis CO/Styrene Copolymerization Coordination Chemistry

(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS 131833-89-1) is a chiral, enantiomerically pure C2-symmetric bis(oxazoline) ligand, more specifically classified as a bioxazoline (biOx) due to the direct bond connecting its two oxazoline rings. This direct linkage imparts a rigid, electron-rich coordination environment distinct from the more common methylene-bridged bis(oxazoline) (BOX) ligands.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 131833-89-1
Cat. No. B3097778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
CAS131833-89-1
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC(CO2)C(C)C
InChIInChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m1/s1
InChIKeyZSZOYMBXNYZPFL-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS 131833-89-1): A Chiral C2-Symmetric Bioxazoline Ligand for Asymmetric Catalysis


(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS 131833-89-1) is a chiral, enantiomerically pure C2-symmetric bis(oxazoline) ligand, more specifically classified as a bioxazoline (biOx) due to the direct bond connecting its two oxazoline rings [1]. This direct linkage imparts a rigid, electron-rich coordination environment distinct from the more common methylene-bridged bis(oxazoline) (BOX) ligands. The compound is primarily utilized as a chiral ligand for transition metal-catalyzed asymmetric synthesis, demonstrating a unique ability to form both mononuclear chelates and dinuclear bridging complexes, which provides dual catalytic pathways in reactions such as CO/olefin copolymerization [2].

Why Generic Chiral Bisoxazoline Substitution Fails: The Critical Impact of Ligand Architecture on Stereochemical Outcomes with (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole


The simple substitution of (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole with other in-class C2-symmetric chiral ligands, even those that appear structurally similar, is not chemically valid due to profound differences in coordination chemistry and catalytic performance. For instance, replacing the bioxazoline core with a standard methylene-bridged bisoxazoline (BOX) ligand changes the ligand bite angle and rigidity, which directly impacts enantioselectivity in Diels-Alder and allylic substitution reactions [1]. Furthermore, altering the 4-substituent from isopropyl to a bulkier group like diphenylmethyl shifts the mechanism and stereochemical outcome of nickel(II)-catalyzed Diels-Alder reactions [2]. The quantitative evidence below proves that the specific architecture of this bioxazoline ligand is a prerequisite for achieving the unique mononuclear/dinuclear dual coordination mode that controls polymer tacticity in CO/olefin copolymerization, a catalytic property not replicated by its closest analogs.

Quantitative Differentiation Data for (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole vs. Closest Analogs


Unique Dinuclear Bridging Mode Enables Isotactic vs. Atactic Polyketone Synthesis

The chiral bioxazoline ligand (4S,4'S)-2,2'-bis(4-isopropyl-4,5-dihydrooxazole) uniquely forms a dinuclear trans-bridging complex with Pd(II), a coordination mode sterically impossible for standard BOX ligands with a bridging group. This dinuclear complex catalyzes the production of predominantly isotactic polyketones, whereas the mononuclear cis-chelate complex of the same ligand yields a fully atactic polymer [1]. This on-demand stereochemical switching is a direct result of the ligand's direct-bond architecture and is a differentiating feature not achievable with analogous bisoxazolines.

Asymmetric Catalysis CO/Styrene Copolymerization Coordination Chemistry

Superior Enantioselectivity in Pd-Catalyzed Allylic Substitution via a Directly Linked Bioxazoline Core

A bisphosphino derivative of the core bioxazoline scaffold, [(S,S)-Phos-Biox], which maintains the same direct bond between oxazoline rings, achieves enantioselectivities of up to 97% ee in the Pd-catalyzed asymmetric allylic substitution of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate [1]. This level of selectivity is at the upper limit for this reaction class and stems from the rigid, electron-poor bioxazoline core. In contrast, analogous reactions using the more flexible, isopropylidene-bridged bisoxazoline (BOX) ligands typically report markedly lower ee values for the same transformation.

Allylic Substitution Palladium Catalysis Enantioselective Synthesis

Bite Angle and Rigidity Differentiation from Methylene-Bridged BOX Ligands

Computational studies have established a direct correlation between the ligand bite-angle in Cu(II) complexes and enantioselectivity in Diels-Alder reactions [1]. The bioxazoline scaffold of (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole possesses a demonstrably smaller and more rigid bite angle than standard methylene-bridged BOX ligands, due to the absence of a flexible bridge. This constrained geometry contributes to its unique ability to form dinuclear complexes, a motif that is structurally impossible for standard BOX ligands. While direct numerical bite angle values are contextual, the qualitative difference in structural rigidity is a critical design parameter.

Ligand Design Bite Angle Effects Computational Chemistry

Definitive Application Scenarios for (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole Driven by Proven Differential Evidence


Stereocontrolled Synthesis of Isotactic CO/Styrene Polyketones

This compound is the foundational ligand for palladium-catalyzed CO/styrene copolymerization when on-demand control over polymer tacticity is a primary requirement. The evidence proves that only this bioxazoline's unique ability to switch between a mononuclear (atactic) and dinuclear (isotactic) coordination mode provides a synthetic handle to toggle the polymer's microstructure [1]. This application is impossible with any standard BOX ligand, making the compound the sole candidate for this specific polymer architecture.

Privileged Scaffold for Derivatizing High-Performance Chiral Ligands

The rigid, directly-linked bioxazoline core is a superior starting material for creating high-performance chiral ligands through peripheral functionalization. The high enantioselectivities (up to 97% ee) achieved by its bisphosphino derivative in allylic substitutions are a direct result of the core's rigidity, not the substituent [2]. Researchers and process chemists should select this compound over an isopropylidene-bridged BOX core when the target catalytic reaction demands a fixed, narrow bite angle for achieving high stereodifferentiation.

Mechanistic Studies of Dinuclear Bridging in Asymmetric Catalysis

The ligand's ability to stably bridge two palladium centers is a rare and structurally definitive motif for studying bimetallic cooperative mechanisms in catalysis [1]. For academic research groups investigating the mechanistic basis of dinuclear catalysis or teaching advanced coordination chemistry, this compound is the definitive model system. Alternative in-class ligands that cannot form stable dinuclear species are not suitable substitutes for this specific purpose.

Quote Request

Request a Quote for (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.